Cas no 2229532-75-4 (4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine)
4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
- EN300-1974482
- 2229532-75-4
- 4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine
-
- Inchi: 1S/C12H16F3NO2/c1-17-11(4-6-16-7-5-11)8-9-2-3-10(18-9)12(13,14)15/h2-3,16H,4-8H2,1H3
- InChI Key: KUUWAFDUFRVZLW-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(CC2(CCNCC2)OC)O1)(F)F
Computed Properties
- Exact Mass: 263.11331324g/mol
- Monoisotopic Mass: 263.11331324g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 34.4Ų
4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1974482-1g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 1g |
$1686.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-5g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 5g |
$4890.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-10g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 10g |
$7250.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-0.05g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 0.05g |
$1417.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-0.1g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 0.1g |
$1484.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-0.25g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 0.25g |
$1551.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-0.5g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 0.5g |
$1619.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-1.0g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 1g |
$1686.0 | 2023-05-31 | ||
| Enamine | EN300-1974482-2.5g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 2.5g |
$3304.0 | 2023-09-16 | ||
| Enamine | EN300-1974482-5.0g |
4-methoxy-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperidine |
2229532-75-4 | 5g |
$4890.0 | 2023-05-31 |
4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine
4-Methoxy-4-{5-(Trifluoromethyl)furan-2-ylmethyl}Piperidine: A Comprehensive Overview
The compound 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine, with the CAS number 2229532-75-4, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a methoxy group and a trifluoromethyl-substituted furan moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of small molecule inhibitors for specific protein targets. The trifluoromethyl group, a common substituent in pharmaceuticals, contributes to the compound's stability and bioavailability. Meanwhile, the methoxy group enhances solubility and can act as a site for further functionalization. The piperidine ring, a six-membered amine-containing structure, adds rigidity and can serve as a scaffold for additional chemical modifications.
The synthesis of 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine involves a multi-step process that typically includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both laboratory and industrial applications. The use of advanced catalytic systems has further enhanced the efficiency of its synthesis, making it more accessible for large-scale production.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its spectroscopic data, including NMR and IR spectra, have been well-documented, providing valuable insights into its structural integrity. The presence of electron-withdrawing groups like the trifluoromethyl moiety significantly influences its electronic properties, making it an interesting candidate for applications in electronics and optoelectronics.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies suggest that it has potential as an inhibitor of certain kinases, which are critical targets in cancer therapy. Additionally, its ability to form stable complexes with DNA has opened new avenues for research in gene therapy and drug delivery systems.
The application of this compound extends beyond pharmacology. In materials science, it has been explored as a building block for constructing advanced polymers and hybrid materials. Its unique combination of functional groups allows for versatile cross-linking reactions, leading to materials with tailored mechanical and thermal properties.
In conclusion, 4-methoxy-4-{5-(trifluoromethyl)furan-2-ylmethyl}piperidine represents a promising compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in modern chemistry.
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